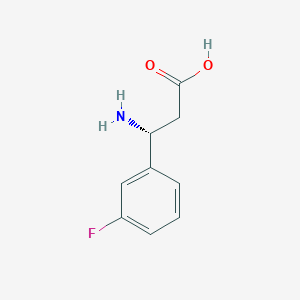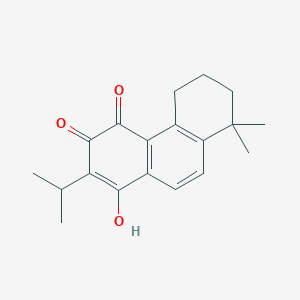
Fulvic acid
概要
説明
Fulvic acid is a natural acidic organic polymer that can be extracted from humus found in soil, sediment, or aquatic environments . It is soluble in strong acid (pH = 1) and has the average chemical formula C 135 H 182 O 95 N 5 S 2 . It is especially reactive with metals, forming strong complexes with Fe 3+, Al 3+, and Cu 2+ in particular and leading to their increased solubility in natural waters .
Synthesis Analysis
Fulvic acids are derived from South Ural lignite . A method is proposed for extracting fulvic acids from lignite by means of an aqueous hydrochloric-acid solution of n-butanol . Fulvic acids are characterized by a higher content of oxygen-bearing aliphatic groups with a predominance of carboxylic acids and complex esters, while humic acids have a higher content of carbon, hydrogen, and aromatic fragments .Molecular Structure Analysis
Coal-based fulvic acid mainly contains three kinds of benzene ring substituents, ether bonds, hydrogen bonds, carbonyl groups, hydroxyl groups, carboxyl groups, phenolic hydroxyl groups, and semiquinonyl groups . The two-dimensional planar molecular structure of fulvic acid was established; the chemical formula is C38H32NO24, and the relative molecular mass is 886 .Chemical Reactions Analysis
Fulvic acid mainly contains three kinds of benzene ring substituents, ether bonds, hydrogen bonds, carbonyl groups, hydroxyl groups, carboxyl groups, phenolic hydroxyl groups, and semiquinonyl groups . The oxygen content is high, the carbon-to-oxygen ratio is less than 1, and the hydrogen-to-carbon ratio is 1.09 .Physical And Chemical Properties Analysis
Fulvic acid is a small molecular structure with many acidic groups, primarily carboxyl groups and phenolic hydroxyl groups . The oxygen content is high, the carbon-to-oxygen ratio is less than 1, and the hydrogen-to-carbon ratio is 1.09 .科学的研究の応用
Nutraceutical Uses
Fulvic acid shows promise in the nutraceutical industry with applications such as:
Agriculture
In modern agriculture, fulvic acid is used to improve soil quality and plant growth, acting as a soil conditioner that enhances nutrient uptake and stimulates plant growth .
Ecological Restoration
Fulvic acid plays a role in ecological restoration projects, helping to rehabilitate degraded ecosystems by improving soil structure and fertility .
Life Science and Medicine
The compound is being researched for its potential therapeutic properties, including antioxidant and anti-inflammatory activities, which could lead to medical applications .
5. Enhancement of Antioxidant Activity in Plants Studies have shown that fulvic acid can enhance the antioxidant activity in plants, leading to improved quality traits like increased total phenol, flavonoids, chlorophyll, carotenoids, and activity of antioxidant enzymes .
Crop Yield and Quality
The application of fulvic acids is thought to increase crop yield and quality, although effects can vary based on the source and dose of fulvic acids as well as environmental and growth conditions .
Molecular Structural Characterization
Research into the molecular structure of fulvic acid extracted from various sources like herbaceous, woody, and mossy peats is ongoing to understand its influence on different peptides .
作用機序
Target of Action
Fulvic acid (FA) is a key component of humus, the organic matter in soil . It primarily targets plant cells and soil microorganisms . In plants, it enhances nutrient uptake, leading to improved growth, yield, and overall health . In soil, it increases microbial activity, promoting a healthier soil ecosystem .
Mode of Action
FA interacts with its targets through various mechanisms. It has the ability to chelate and transport minerals, enhancing nutrient uptake by plants . It also helps in the breakdown of organic matter, increasing microbial activity in the soil . FA’s small molecular structure, which contains many acidic groups, primarily carboxyl groups and phenolic hydroxyl groups, allows it to interact effectively with its targets .
Biochemical Pathways
FA affects several biochemical pathways. It modulates phytohormone biosynthesis, nutrient uptake, and assimilation, as well as primary and secondary metabolism . It also enhances the ascorbate metabolism, improves the glutathione metabolism, and promotes the flavonoids biosynthesis, significantly improving the antioxidant defense of plants during stress .
Pharmacokinetics
The pharmacokinetics of FA involves its absorption, distribution, metabolism, and excretion (ADME). A study using tritium-labeled FA showed that it was found in all organs studied at different concentrations, indicating its wide distribution within the body . The same study also showed that FA could be excreted from the body, demonstrating its ability to undergo metabolism and excretion .
Result of Action
The action of FA results in several beneficial effects. It improves how our cells use nutrients such as antioxidants and electrolytes, making it a popular choice for slowing down aging, improving digestive health, and protecting brain function . It also enhances the release and availability of phosphorus in salt-affected soils . Moreover, it has been found to have antioxidant, neuro-protective, antimicrobial, and anti-inflammatory properties .
Action Environment
The action of FA is influenced by environmental factors. It is found in soil, rock, streams, lakes, and ocean water . Its effectiveness can be influenced by the composition of the soil, the presence of other nutrients, and environmental conditions such as temperature and humidity . In agriculture, FA is used as a soil conditioner and plant growth stimulant . Its ability to bind to toxins and heavy metals reduces their negative impact on the environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,7,8-trihydroxy-3-methyl-10-oxo-1,4-dihydropyrano[4,3-b]chromene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O8/c1-14(20)3-8-5(4-21-14)11(16)9-7(22-8)2-6(15)12(17)10(9)13(18)19/h2,15,17,20H,3-4H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYKAQOGGFGCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861991 | |
| Record name | Fulvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479-66-3 | |
| Record name | 4,10-Dihydro-3,7,8-trihydroxy-3-methyl-10-oxo-1H,3H-pyrano[4,3-b][1]benzopyran-9-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fulvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fulvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FULVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XII14C5FXV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















